molecular formula C22H28O3 B14638876 4-(Hexyloxy)phenyl 4-propylbenzoate CAS No. 53132-10-8

4-(Hexyloxy)phenyl 4-propylbenzoate

Cat. No.: B14638876
CAS No.: 53132-10-8
M. Wt: 340.5 g/mol
InChI Key: LRPXWJGNDJBDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:

    Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.

    Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Substitution: Substituted phenyl benzoates.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-methylbenzoate
  • 4-(Hexyloxy)phenyl 4-ethylbenzoate
  • 4-(Hexyloxy)phenyl 4-butylbenzoate

Uniqueness

4-(Hexyloxy)phenyl 4-propylbenzoate is unique due to its specific combination of a hexyloxy group and a propylbenzoate moiety. This combination imparts distinct mesomorphic properties, making it particularly suitable for applications in liquid crystal technology and polymer chemistry. Its structural features allow for fine-tuning of the physical properties of materials, such as their phase transition temperatures and mechanical strength, which are not as easily achieved with other similar compounds .

Properties

CAS No.

53132-10-8

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-propylbenzoate

InChI

InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3

InChI Key

LRPXWJGNDJBDMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.